3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride
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Overview
Description
3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride is a useful research compound. Its molecular formula is C5H9ClF3NO and its molecular weight is 191.58. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride and its derivatives have shown significant potential in anticancer research. For example, a series of thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety, which is structurally related to 3-Methoxy-3-(trifluoromethyl)azetidine, have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. These compounds have shown potent anticancer properties, with some exhibiting more potency than the standard drug Doxorubicin in specific cell lines (Parmar et al., 2021).
Synthesis and Reactivity
The compound's synthesis and reactivity have been explored in various studies. For instance, research on the convenient synthesis of 3,3-dichloroazetidines, a class closely related to 3-Methoxy-3-(trifluoromethyl)azetidine, provides insights into novel methods of producing azetidine derivatives, which are crucial for further pharmaceutical applications (Aelterman et al., 1998).
Building Blocks for Other Compounds
The compound has been used as a building block for the preparation of various derivatives. For example, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to 3-Methoxy-3-(trifluoromethyl)azetidine, have been transformed into new building blocks for the construction of CF3-containing aminopropanes, oxazinanes, and aziridines (Dao Thi et al., 2018).
GABA Uptake Inhibitors
Azetidine derivatives, including 3-Methoxy-3-(trifluoromethyl)azetidine, have been evaluated as gamma-aminobutyric acid (GABA) uptake inhibitors. These compounds are of interest in neurological research due to their potential impact on neurotransmitter regulation (Faust et al., 2010).
Novel Therapeutic Agents
Research on azetidine derivatives has also focused on developing novel therapeutic agents. For example, the exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors highlights the therapeutic potential of these compounds in the treatment of various conditions (Han et al., 2012).
Mechanism of Action
Target of Action
It is suggested that it may act as a receptor inverse agonist .
Mode of Action
As an inverse agonist, it would typically bind to the same receptor as an agonist but induce a pharmacological response opposite to that agonist .
Result of Action
As an inverse agonist, it would be expected to decrease the activity of its target receptor, leading to effects opposite to those of an agonist .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride . .
Safety and Hazards
Properties
IUPAC Name |
3-methoxy-3-(trifluoromethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c1-10-4(2-9-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISCMSWFTFIUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126162-29-4 |
Source
|
Record name | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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